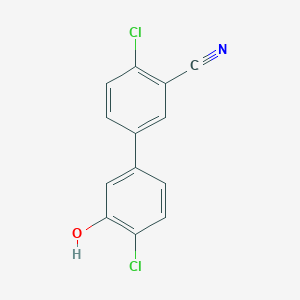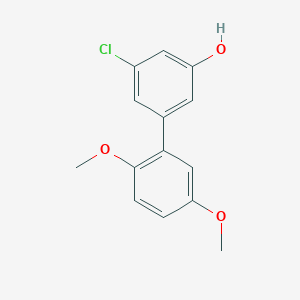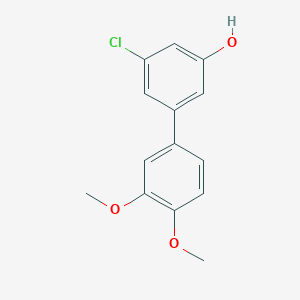
3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% (3,5-CDMP) is a phenolic compound that has been the subject of scientific research for a variety of applications. 3,5-CDMP is a chlorinated phenol that has been used in laboratory experiments to study a variety of biochemical and physiological effects. This compound has been used in a variety of laboratories to study the effects of chlorinated phenols on biological systems.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential to inhibit the growth of bacteria and fungi. In addition, 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been studied for its potential to reduce the toxicity of other compounds, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and inhibiting the formation of free radicals. It is also thought to act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% is thought to inhibit the growth of bacteria and fungi by interfering with their cell wall formation.
Biochemical and Physiological Effects
3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi in laboratory experiments. It has also been shown to reduce the toxicity of other compounds, such as pesticides and herbicides. Additionally, 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, making it ideal for use in laboratory experiments. It also has a wide range of potential applications, making it suitable for use in a variety of experiments. However, there are some limitations to its use. It is not very soluble in water, so it may not be suitable for experiments that require aqueous solutions. Additionally, it is not very stable and may degrade over time.
Direcciones Futuras
The potential applications of 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% are vast, and there are many potential future directions for research. One potential direction is to further explore its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could be done to explore its potential to reduce the toxicity of other compounds, such as pesticides and herbicides. It could also be studied for its potential to inhibit the growth of bacteria and fungi. Finally, further research could be done to explore its potential applications in other areas, such as food preservation and drug delivery.
Métodos De Síntesis
3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% can be synthesized from 3,5-dimethoxybenzaldehyde, which is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is performed in a solvent such as acetonitrile or dichloromethane at a temperature of 40 °C for 1-2 hours. The reaction yields the desired 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in 95% purity.
Propiedades
IUPAC Name |
3-chloro-5-(3,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-5-10(6-14(8-13)18-2)9-3-11(15)7-12(16)4-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAWJBWUAKJCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686058 |
Source


|
| Record name | 5-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,5-dimethoxyphenyl)phenol | |
CAS RN |
1261921-05-4 |
Source


|
| Record name | 5-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

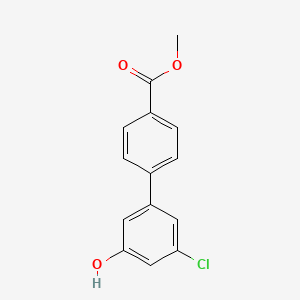


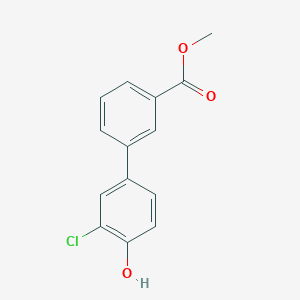

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
